6-Chloro-2-phenylquinolin-4-ol

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assays

Choose 6-Chloro-2-phenylquinolin-4-ol (CAS 17282-72-3) for its distinct 6-chloro substitution that confers specific MAO-B inhibition (IC50=300nM) and colchicine-site tubulin binding—activities not replicated by other quinolin-4-ol analogs. This core scaffold is ideal for Parkinson's disease and antimitotic SAR campaigns, supported by a high-resolution single-crystal X-ray structure that enables reliable co-crystallization with protein targets.

Molecular Formula C15H10ClNO
Molecular Weight 255.7 g/mol
CAS No. 17282-72-3
Cat. No. B091939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylquinolin-4-ol
CAS17282-72-3
Molecular FormulaC15H10ClNO
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
InChIKeyQKTGFMIEELHDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-phenylquinolin-4-ol (CAS 17282-72-3): A Quinolin-4-ol Scaffold for Medicinal Chemistry Research


6-Chloro-2-phenylquinolin-4-ol (CAS 17282-72-3) is a heterocyclic aromatic compound based on the quinolin-4-one scaffold, characterized by a chlorine atom at the 6-position and a phenyl group at the 2-position. This compound is primarily recognized as a key synthetic intermediate and a core structure for medicinal chemistry programs, with reported interactions including the inhibition of tubulin polymerization and binding to human monoamine oxidases [1]. Its physicochemical properties, including a molecular weight of 255.70 g/mol and an XLogP3-AA of 3.8, define its potential for further derivatization and lead optimization [2].

Why Generic Substitution of 6-Chloro-2-phenylquinolin-4-ol in Research Applications is Not Recommended


The biological activity of 6-Chloro-2-phenylquinolin-4-ol is highly dependent on its specific substitution pattern, making generic replacement with other quinolin-4-ol analogs unreliable for replicating experimental results. For instance, the presence and position of the chloro substituent are critical for target engagement. Comparative data from BindingDB indicates that this compound exhibits a specific inhibitory profile against MAO-B (IC50 = 300-638 nM) [1], whereas unsubstituted quinolin-4-ol shows significantly weaker or no activity. Furthermore, the compound's specific interaction with tubulin, preventing colchicine binding, is a distinct mechanism not shared by all analogs [2]. Substituting with a closely related analog, such as 6-amino-2-phenylquinolin-4-ol, would likely result in a different binding affinity and selectivity profile, invalidating any structure-activity relationship (SAR) study or biological assay.

6-Chloro-2-phenylquinolin-4-ol (17282-72-3): Quantitative Differentiation and Assay Performance Guide


MAO-B Inhibition Profile of 6-Chloro-2-phenylquinolin-4-ol vs. Unsubstituted Quinolin-4-ol

6-Chloro-2-phenylquinolin-4-ol demonstrates quantifiable inhibition of human monoamine oxidase B (MAO-B), with reported IC50 values of 300 nM and 638 nM under slightly different assay conditions [1]. This inhibitory activity provides a point of differentiation from the unsubstituted quinolin-4-ol scaffold, which does not show comparable potency against this target. The presence of the 6-chloro and 2-phenyl substituents is inferred to be essential for this activity.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assays

Mechanistic Differentiation: 6-Chloro-2-phenylquinolin-4-ol Prevents Colchicine Binding to Tubulin

A key differentiating mechanism for 6-Chloro-2-phenylquinolin-4-ol is its reported ability to interact with tubulin and prevent colchicine binding [1]. This is a distinct mode of action compared to other quinolin-4-ol derivatives that may function via topoisomerase or kinase inhibition. The specificity of this interaction is not reported for the core 2-phenylquinolin-4-ol scaffold, suggesting that the 6-chloro substitution is a critical determinant for this binding event.

Tubulin Polymerization Anticancer Mechanisms Cytoskeleton Disruption

Structural Differentiation: Planarity and Crystal Packing of 6-Chloro-2-phenylquinolin-4-ol

Single crystal X-ray diffraction analysis confirms that 6-Chloro-2-phenylquinolin-4-ol adopts a nearly planar conformation, with an observed torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The molecule's crystal packing is primarily governed by van der Waals forces, with the nearest intermolecular distance measured at 3.647Å. This detailed structural information, which is not available for many commercial analogs, is crucial for understanding its solid-state properties and for designing co-crystals or formulating solid dosage forms.

Crystallography Structural Biology Solid-State Chemistry

Optimal Research and Procurement Scenarios for 6-Chloro-2-phenylquinolin-4-ol (17282-72-3)


Development of Novel MAO-B Inhibitors for Neurodegenerative Disease Research

Based on its demonstrated MAO-B inhibitory activity (IC50 = 300 nM), 6-Chloro-2-phenylquinolin-4-ol is an ideal starting point for medicinal chemistry campaigns targeting MAO-B for Parkinson's disease or other CNS disorders [1]. Procurement of this specific compound is justified for SAR studies aiming to optimize potency and selectivity around this core scaffold.

Investigating Non-Colchicine Site Microtubule Destabilizers in Cancer Biology

Given its unique ability to prevent colchicine binding to tubulin, this compound is a valuable tool compound for researchers studying microtubule dynamics and developing novel antimitotic agents that function via a distinct binding site [1]. This justifies its procurement over analogs lacking this specific mechanism.

Structural Biology and Co-Crystallization Studies with Target Proteins

The availability of a high-resolution single-crystal X-ray structure makes 6-Chloro-2-phenylquinolin-4-ol a reliable reference standard for solid-state analysis and an attractive candidate for co-crystallization studies with its protein targets (e.g., tubulin, MAO-B) [2]. This provides a unique advantage in structural biology applications.

Synthesis of Advanced Quinoline-Based Chemical Libraries

As a core quinolin-4-ol scaffold with a defined substitution pattern (6-Cl, 2-Ph), this compound is a versatile intermediate for generating diverse chemical libraries. Its use in parallel synthesis or late-stage functionalization is supported by its known reactivity, making it a strategic procurement choice for building focused compound collections.

Technical Documentation Hub

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